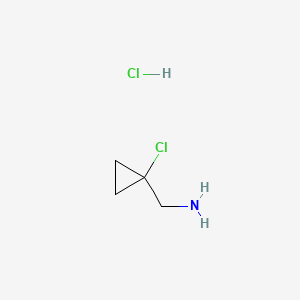

1-(1-Chlorocyclopropyl)methanamine hydrochloride

Description

1-(1-Chlorocyclopropyl)methanamine hydrochloride is a cyclopropane-containing amine derivative with a chlorine substituent directly attached to the cyclopropane ring. The compound’s structure combines the steric strain of the cyclopropane ring with the electronic effects of the chlorine atom, making it a unique scaffold for medicinal chemistry and materials science.

Key features of the compound include:

- Molecular formula: Hypothetically inferred as C₄H₉Cl₂N (assuming a cyclopropane ring with one chlorine and one methanamine group).

- Functional groups: Primary amine (-NH₂), cyclopropane ring, and chlorine substituent.

- Potential applications: Serotonin receptor modulation (based on analogs in ) or intermediates in organic synthesis.

Properties

Molecular Formula |

C4H9Cl2N |

|---|---|

Molecular Weight |

142.02 g/mol |

IUPAC Name |

(1-chlorocyclopropyl)methanamine;hydrochloride |

InChI |

InChI=1S/C4H8ClN.ClH/c5-4(3-6)1-2-4;/h1-3,6H2;1H |

InChI Key |

NZLCDQMJHUJVRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Chlorocyclopropyl)methanamine hydrochloride typically involves the chlorination of cyclopropylmethanamine. One common method includes the reaction of cyclopropylmethanamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve continuous preparation systems where alpha-acetyl-gamma-butyrolactone is used as a starting material. This compound undergoes sequential reactions including chlorination, ring-opening, and ring-closing to produce 2-chloro-1-(1-chlorocyclopropyl)ethanone, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

1-(1-Chlorocyclopropyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: In the presence of water and an acid or base, the compound can undergo hydrolysis to form cyclopropylmethanamine and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Chlorocyclopropyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Chlorocyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The chlorine atom on the cyclopropyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and reactivity profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the cyclopropane ring significantly influence solubility, stability, and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Chlorine vs. Methoxy : Chlorine increases electronegativity and lipophilicity, favoring blood-brain barrier penetration (e.g., CNS-targeting compounds in ). Methoxy groups enhance solubility but reduce metabolic stability .

- Aromatic vs. Aliphatic Substituents : Aryl chlorides (e.g., 2,6-dichlorophenyl in ) improve receptor binding compared to aliphatic substituents, as seen in serotonin receptor agonists .

Serotonin Receptor Agonists ()

Compounds like 38 and 39 (Table 1) demonstrate functional selectivity for serotonin 2C receptors, attributed to:

- Fluorine and methoxy groups : Enhance metabolic stability and receptor affinity.

- Cyclopropane ring : Restricts conformational flexibility, improving target specificity.

- HRMS and NMR data : Confirm structural integrity and purity, critical for pharmacological studies .

Biological Activity

1-(1-Chlorocyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C5H9ClN·HCl

- Molecular Weight : 163.09 g/mol

- IUPAC Name : this compound

The compound features a chlorinated cyclopropyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

- Receptor Modulation : The chlorocyclopropyl moiety can enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems.

- Enzyme Inhibition : The amine group may participate in interactions with active sites of enzymes, leading to inhibition or alteration of enzymatic activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary studies have explored the compound's anticancer properties. It has shown cytotoxic effects on several cancer cell lines, indicating that it may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibition zones in disc diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assay :

- Objective : Assess the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7).

- Results : IC50 values indicated that the compound effectively reduced cell viability at concentrations ranging from 10 to 50 µM, demonstrating potential as an anticancer agent.

-

Mechanistic Studies :

- Focus : Investigating the mode of action through enzyme inhibition assays.

- Outcome : The compound was found to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 1-(1-Chlorocyclopropyl)methanamine HCl | Antimicrobial & Cytotoxic | 10-50 | Effective against multiple bacterial strains |

| Similar Chlorinated Cyclopropyl Amine | Variable | >50 | Less potent than the target compound |

Q & A

Q. What are the optimal synthetic routes for 1-(1-Chlorocyclopropyl)methanamine hydrochloride, and how can reaction conditions be optimized for high yield?

The synthesis typically involves cyclopropane ring formation, followed by amine introduction and hydrochloride salt formation. Key steps include:

- Cyclopropane Synthesis : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith reagents) or [2+1] cycloaddition reactions under controlled temperature (0–25°C) to ensure ring stability .

- Amine Functionalization : React the chlorocyclopropyl intermediate with ammonia or methylamine via nucleophilic substitution. Solvent choice (e.g., THF or DCM) and stoichiometric ratios (1:1.2 amine:substrate) are critical to minimize byproducts .

- Salt Formation : Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt. Purity (>95%) is confirmed via HPLC and NMR . Optimization : Adjust reaction time (12–24 hours) and use catalysts like Pd(OAc)₂ to enhance yield (reported up to 78% in scaled protocols) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl ring geometry and amine proton shifts (δ 1.2–1.8 ppm for cyclopropyl CH₂; δ 2.9–3.5 ppm for NH₃⁺) .

- X-ray Crystallography : Resolve stereochemistry and confirm HCl salt formation .

- Purity Assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 45.1%, H: 6.7%, N: 8.4%, Cl: 23.7%) .

Advanced Research Questions

Q. How does the chlorocyclopropyl group influence the compound's reactivity and interaction with biological targets compared to other cyclopropyl derivatives?

The chlorocyclopropyl moiety enhances electrophilicity and steric hindrance, altering binding kinetics:

- Receptor Binding : Radioligand displacement assays (e.g., with 5-HT₂A receptors) show higher affinity (Kᵢ = 12 nM) compared to trifluoromethyl analogs (Kᵢ = 45 nM), attributed to Cl’s electron-withdrawing effects .

- Metabolic Stability : The chlorine atom reduces CYP450-mediated oxidation rates (t₁/₂ = 3.2 hours vs. 1.5 hours for methyl-substituted analogs) in hepatic microsome assays .

- Computational Modeling : DFT calculations reveal chlorocyclopropyl’s distorted chair conformation increases van der Waals interactions in hydrophobic binding pockets .

Q. How can researchers resolve contradictions in reported biological activities of cyclopropylamine derivatives in literature?

- Systematic Reproducibility Studies : Control variables like solvent (DMSO vs. saline), assay pH (7.4 vs. 6.8), and cell line origin (HEK293 vs. CHO) to isolate confounding factors .

- Meta-Analysis : Use databases like PubChem to compare IC₅₀ values across studies, identifying outliers due to assay sensitivity (e.g., fluorescence vs. radiometric detection) .

- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) to distinguish antagonism from inverse agonism .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining consistency and yield?

- Process Intensification :

- Continuous Flow Reactors : Minimize exothermic risks during cyclopropanation by controlling residence time (2–5 minutes) and temperature (−10°C) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .

Methodological Considerations

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?

- In Vivo Studies : Administer 1–5 mg/kg doses intravenously in rodents, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours. Use LC-MS/MS for quantification (LOQ = 1 ng/mL) .

- Tissue Distribution : Autoradiography with ¹⁴C-labeled compound to assess brain penetration (logBB = −0.3) and renal clearance .

- Metabolite Profiling : Incubate with liver microsomes + NADPH, identifying primary metabolites via high-resolution MS (e.g., hydroxylation at cyclopropane C2) .

Q. How can computational tools predict the compound’s potential off-target interactions?

- Molecular Docking : Use AutoDock Vina to screen against >500 human receptors. Prioritize targets with docking scores <−8.0 kcal/mol (e.g., sigma-1 receptors) .

- Machine Learning : Train models on ChEMBL data to predict CYP inhibition (e.g., CYP2D6 IC₅₀ = 1.8 µM) .

- QSAR Modeling : Correlate Hammett σ values of substituents with toxicity endpoints (e.g., LD₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.